molecular formula C20H24N2O3S B1678640 Quinabactin CAS No. 946270-26-4

Quinabactin

Cat. No. B1678640
M. Wt: 372.5 g/mol
InChI Key: IVHKSUMLZQXFPR-UHFFFAOYSA-N
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Description

Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .


Synthesis Analysis

Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .


Molecular Structure Analysis

The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .


Chemical Reactions Analysis

While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .


Physical And Chemical Properties Analysis

Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .

Scientific Research Applications

Drought Resistance in Agriculture

Quinabactin has been studied for its potential in agriculture, particularly in enhancing drought resistance in plants. Researchers found that quinabactin mimics the plant hormone abscisic acid (ABA), helping plants retain water under drought conditions. However, its effectiveness varied across different crops, leading to further structural studies and the development of new compounds like opabactin for improved efficacy on key crops such as tomatoes and wheat (Howes, 2019).

Enhancement of Plant Drought Resistance

Another study highlighted quinabactin's ability to selectively activate tomato ABA receptors. Overexpression of certain receptors conferred enhanced plant drought resistance, indicating quinabactin's potential in agricultural applications to improve crop resilience against water scarcity (González-Guzmán et al., 2014).

Modulation of Abscisic Acid Responses

Quinabactin has also been found to preferentially activate dimeric ABA receptors and demonstrate ABA-like potency in vivo. Its effects include inducing guard cell closure, suppressing water loss, and promoting drought tolerance in adult plants. This aligns with ABA's role in plant abiotic stress responses, highlighting quinabactin as a key agent formodulating these responses (Okamoto et al., 2013).

Chemical Manipulation of Plant Water Use

Further research into the chemical manipulation of plant water use has underscored the importance of ABA receptors in controlling transpiration. Quinabactin's role as a selective agonist for certain ABA receptors, particularly Pyrabactin Resistance 1 (PYR1) and related receptors, has been pivotal in defining key targets for water use control in plants. This research offers promising avenues for developing small molecules to regulate plant water consumption, a critical factor in agricultural productivity (Helander et al., 2016).

Future Directions

Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .

properties

IUPAC Name

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKSUMLZQXFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinabactin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
M González-Guzmán, L Rodríguez… - Journal of …, 2014 - academic.oup.com
… sensitive to the ABA agonist quinabactin, which inhibited tomato seed germination. Indeed, the chemical activation of ABA signalling induced by quinabactin was able to activate stress-…
Number of citations: 172 academic.oup.com
M Okamoto, FC Peterson, A Defries… - Proceedings of the …, 2013 - National Acad Sciences
… In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated … -quinabactin-HAB1 X-ray crystal structure solved at 1.98-Å resolution shows that quinabactin …
Number of citations: 301 www.pnas.org
J Lozano-Juste, I García-Maquilón, J Brea… - … Genomics: Methods and …, 2021 - Springer
… quinabactin, indicating that halogen substitutions at the 4-methylbenzyl ring of quinabactin … Recently, the modification of the toluyl position of quinabactin probed even more effective, …
Number of citations: 1 link.springer.com
A Rigal, Q Ma, S Robert - Frontiers in Plant Science, 2014 - frontiersin.org
… , in quinabactin/AM1 (Figure 1A). Comparison between the crystal structures of quinabactin/AM1- … complexes revealed that the binding mode of quinabactin/AM1 with the receptor more …
Number of citations: 66 www.frontiersin.org
AS Vaidya, FC Peterson, D Yarmolinsky… - ACS Chemical …, 2017 - ACS Publications
… set out to design new probe molecules possessing quinabactin-like potency but with greater … IIIA receptor subclade, eliminates both cyanabactin and quinabactin effects. Thus, we have …
Number of citations: 67 pubs.acs.org
S Léran, M Noguero, C Corratgé-Faillie… - Frontiers in Plant …, 2020 - frontiersin.org
… There is no competitive inhibition of the ABA-analogs pyrabactin and quinabactin on ABA accumulation demonstrating a different selectivity compared to the ABA receptors. Functional …
Number of citations: 22 www.frontiersin.org
T Kinoshita, S Toh, KU Torii - Current opinion in plant biology, 2021 - Elsevier
… to the discovery of Quinabactin [10,11]. The main targets of Quinabactin are PYR1 and PYL1-3… Unfortunately, Quinabactin has extremely weak activity against monocot plant such as rice …
Number of citations: 15 www.sciencedirect.com
JDM Helander, AS Vaidya, SR Cutler - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
… The recent identification of the selective agonist quinabactin has resolved this issue and defined Pyrabactin Resistance 1 (PYR1) and its close relatives as key targets for water use …
Number of citations: 63 www.sciencedirect.com
D Elzinga, E Sternburg, D Sabbadin… - ACS chemical …, 2019 - ACS Publications
… quinabactin analogues could be translated to the whole plant level by evaluating the evapotranspiration of soybean plants treated with quinabactin (1) … , cyclopropyl-quinabactin (5), for …
Number of citations: 23 pubs.acs.org
H Zhang, X Sun, M Dai - Plant Communications, 2022 - cell.com
… optimization of quinabactin led to the identification of AM1 fluorine derivatives (AMFs) that exhibited more pronounced agonist activities than the parent compound quinabactin. The AMF …
Number of citations: 48 www.cell.com

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